molecular formula C21H21ClN4O3S B6521410 N-(4-chlorophenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920341-95-3

N-(4-chlorophenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6521410
CAS No.: 920341-95-3
M. Wt: 444.9 g/mol
InChI Key: AMROSEXIQHRNCA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic acetamide derivative featuring a structurally complex pharmacophore. The molecule comprises:

  • A dihydropyridinone ring substituted with a methoxy group at position 5 and a sulfanylmethyl moiety at position 2.
  • A 4,6-dimethylpyrimidin-2-yl group attached via the sulfanylmethyl bridge, contributing to electron density modulation and steric effects.

This compound’s design leverages heterocyclic frameworks common in bioactive molecules, such as kinase inhibitors or antimicrobial agents. However, its specific biological targets and applications remain underexplored in the literature provided.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-13-8-14(2)24-21(23-13)30-12-17-9-18(27)19(29-3)10-26(17)11-20(28)25-16-6-4-15(22)5-7-16/h4-10H,11-12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMROSEXIQHRNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

The 5-methoxy group on the dihydropyridinone ring may influence electronic distribution, altering reactivity or binding affinity compared to unsubstituted analogues.

Synthetic Routes :

  • Analogues are typically synthesized via nucleophilic substitution between thiol-containing heterocycles (e.g., 2-thio-4,6-dimethylpyrimidine) and chloroacetamide derivatives . The target compound’s synthesis likely follows a similar pathway.

Spectroscopic and Crystallographic Comparisons

NMR Spectroscopy

  • Chemical Shift Trends :
    • In compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide , the NHCO proton resonates at δ 10.22, while aromatic protons (H-3',5') appear at δ 7.56 . Similar shifts in the target compound’s acetamide and chlorophenyl regions are expected.
    • highlights that chemical shifts in regions with substituent variations (e.g., positions 29–36 and 39–44) can pinpoint structural differences in analogues .

X-ray Crystallography

  • The crystal structure of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide was resolved using SHELXL , a program widely employed for small-molecule refinement . The target compound’s dihydropyridinone ring and bulky substituents may introduce torsional strain, affecting its crystalline packing compared to simpler analogues.

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are absent in the provided evidence, insights can be inferred from structural analogues:

  • Antimicrobial Potential: Pyrimidinone and acetamide derivatives often exhibit antimicrobial activity. The chlorophenyl group may enhance this via increased hydrophobicity .
  • Enzyme Inhibition: The dihydropyridinone scaffold is prevalent in kinase inhibitors. The methoxy group could modulate hydrogen-bonding interactions with target enzymes .

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